molecular formula C19H24N2O3S B2822896 2-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide CAS No. 946374-37-4

2-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B2822896
CAS No.: 946374-37-4
M. Wt: 360.47
InChI Key: KVHFYTDOESJMFQ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide is a synthetic compound featuring a molecular framework that incorporates a thiophene ring, a morpholino group, and a methoxyphenyl-acetamide structure. This specific arrangement classifies it as a substituted thiophene derivative, a category of small molecules that have demonstrated significant potential in biomedical research, particularly in the field of oncology . Substituted thiophenes are frequently investigated for their ability to act as kinase inhibitors. The structural motif of a thiophene ring linked to a morpholino-containing side chain is found in compounds designed to target and inhibit specific enzymes involved in signal transduction pathways that drive cancer cell proliferation . Research into analogous compounds has shown that such molecules can function as anti-cancer agents by modulating key cellular processes . The compound is intended for use in non-clinical, experimental settings to further explore these mechanisms of action and to help validate new therapeutic targets. It is supplied with detailed analytical documentation to ensure research reproducibility. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult all relevant safety data sheets prior to handling.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-23-17-4-2-15(3-5-17)12-19(22)20-13-18(16-6-11-25-14-16)21-7-9-24-10-8-21/h2-6,11,14,18H,7-10,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHFYTDOESJMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC(C2=CSC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of the core components. The methoxyphenyl group can be synthesized through the methylation of phenol, while the morpholino group can be derived from morpholine. The thiophenyl group can be obtained from thiophene through various functionalization reactions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification steps, such as recrystallization or chromatography, are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Scientific Research Applications

Biological Activities

The compound has been evaluated for several biological activities, including:

  • Antiviral Activity :
    • Studies have shown that N-Heterocycles, including derivatives of the compound, exhibit promising antiviral properties. For instance, modifications at certain positions of the molecule have resulted in enhanced inhibitory activity against viruses such as Dengue virus and others .
  • Antimicrobial Properties :
    • In vitro evaluations indicate that this compound may possess antimicrobial properties. It has shown synergistic effects when combined with established antibiotics like ciprofloxacin, enhancing their efficacy against various pathogens .
  • Anticancer Potential :
    • Preliminary studies suggest that compounds with similar structures could inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . The specific effects of 2-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide on cancer cells require further investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituents on the phenyl ring significantly affect the compound's potency against various biological targets.
  • The presence of a morpholino group enhances solubility and bioavailability, which is critical for therapeutic applications.

Case Studies

  • Antiviral Studies :
    • A study published in MDPI highlighted that compounds structurally similar to this compound demonstrated effective inhibition of viral replication at low micromolar concentrations .
  • Antimicrobial Evaluations :
    • Research conducted at a university laboratory indicated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria when tested in vitro, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism by which 2-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Key Structural Features and Substituent Variations

The table below summarizes structurally related acetamide derivatives and their distinguishing features:

Compound Name Core Structure Key Substituents Pharmacological Relevance (Inferred) References
Target Compound : 2-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide Acetamide + morpholine + thiophene 4-methoxyphenyl, thiophen-3-yl Potential kinase/antimicrobial activity -
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Acetamide + morpholine + thiazole 2-chlorophenyl, thiazole Kinase inhibition (e.g., PI4KB inhibitors)
N-(3-chloro-4-methoxyphenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide Acetamide + sulfonamide + thiophene 3-chloro-4-methoxyphenyl, thiophen-2-yl sulfonamide Unspecified (structural complexity)
2-[(2Z)-3-(Benzenesulfonyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide Acetamide + thiazolidinone + sulfonyl Benzenesulfonyl, phenylimino, 2-methylphenyl Anti-inflammatory/antimicrobial activity
2-Chloro-N-(2-fluoro-3-(morpholine-4-carbonyl)phenyl)acetamide Acetamide + morpholine + halogen 2-fluoro-3-(morpholine-4-carbonyl)phenyl Intermediate in kinase inhibitor synthesis

Structural Insights :

  • Morpholine Integration: The morpholine ring is a common feature in compounds like the target and N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide . This moiety improves aqueous solubility and may facilitate interactions with polar enzyme active sites.
  • Thiophene vs. Thiazole : The target compound’s thiophen-3-yl group differs from thiazole rings in . Thiophene’s sulfur atom and aromaticity may enhance π-π stacking, whereas thiazole’s nitrogen could participate in hydrogen bonding.
  • Substituent Effects : The 4-methoxyphenyl group in the target compound contrasts with chlorophenyl () or sulfonamide () groups, altering electronic properties and steric bulk.

Pharmacological and Physicochemical Properties

  • Enzyme Inhibition Potential: Morpholine-containing acetamides (e.g., ) are linked to kinase inhibition (e.g., PI4KB), suggesting similar targets for the target compound .
  • Toxicity Considerations: Sulfonamide-containing analogs () may exhibit higher metabolic stability but also increased risk of hypersensitivity compared to non-sulfonamide derivatives .

Biological Activity

2-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide, also known by its CAS number 946374-37-4, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N2O3SC_{19}H_{24}N_{2}O_{3}S, with a molecular weight of 360.5 g/mol. The structure features a methoxyphenyl group, a morpholine moiety, and a thiophene ring, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC19H24N2O3SC_{19}H_{24}N_{2}O_{3}S
Molecular Weight360.5 g/mol
CAS Number946374-37-4

The compound's biological activity is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as a selective ligand for sigma receptors, particularly the sigma-1 receptor, which plays a role in neuroprotection and modulation of pain pathways. For instance, related compounds have shown high affinity for sigma receptors, indicating potential therapeutic applications in pain management and neuroprotection .

Antiviral Activity

Recent research has highlighted the antiviral potential of heterocyclic compounds similar to this compound. In vitro studies have demonstrated that modifications on the phenyl or thiophene rings can enhance antiviral activity against various viruses . Although specific data on this compound's antiviral efficacy is limited, its structural analogs have shown promising results.

Anticancer Activity

The compound's structural components suggest potential anticancer properties. In studies involving thiosemicarbazone derivatives, compounds with similar substituents exhibited significant cytotoxic effects against cancer cell lines such as K562 . The mechanisms involved included induction of apoptosis and disruption of mitochondrial function, which could be relevant for further investigations into the anticancer efficacy of this compound.

Case Studies and Research Findings

  • Sigma Receptor Binding Studies : A study on similar morpholine derivatives indicated high selectivity for sigma receptors, with Ki values demonstrating significant binding affinity . This suggests that this compound may exhibit similar binding characteristics.
  • Cytotoxicity Assays : Research involving thiosemicarbazone derivatives showed that structural modifications could lead to enhanced cytotoxicity against K562 cells. The observed effects were attributed to mitochondrial dysfunction and apoptosis induction . This raises the possibility that this compound may also induce similar effects in cancer cell lines.

Q & A

Q. In vitro assays :

  • Measure IC₅₀ values in enzyme inhibition assays (e.g., kinase activity via ADP-Glo™).
  • Assess cellular effects (apoptosis, proliferation) in cancer cell lines using MTT assays .

Data validation : Cross-validate docking results with mutagenesis studies or competitive binding assays .

Q. How can researchers resolve contradictions between in silico predictions and in vitro/in vivo data?

  • Case example : If molecular docking suggests strong binding to a kinase but in vitro assays show low inhibition:
  • Re-evaluate parameters : Adjust protonation states of ligand/receptor in docking simulations .
  • Test metabolite activity : Check if hepatic metabolites (e.g., sulfoxide derivatives) are the active species .
  • Optimize assay conditions : Modify buffer pH or include co-factors (e.g., Mg²⁺ for kinase activity) .

Q. What methodologies are suitable for assessing the compound’s stability under physiological conditions?

  • Stability protocols :
  • Hydrolytic stability : Incubate in PBS (pH 2.0–9.0) at 37°C; monitor degradation via HPLC over 24–72 hours .
  • Photostability : Expose to UV light (320–400 nm) and quantify decomposition products .
  • Thermal stability : Heat to 40–60°C and track melting points or polymorphic transitions via DSC .

Q. How can pharmacokinetic properties (ADME) be systematically evaluated?

  • Key assays :
  • Solubility : Shake-flask method in biorelevant media (FaSSIF/FeSSIF) .
  • Permeability : Caco-2 cell monolayers to predict intestinal absorption .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .

Data Analysis & Optimization

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

  • In vivo toxicity : Use nonlinear regression (e.g., GraphPad Prism) to calculate LD₅₀ in rodent models.
  • In vitro cytotoxicity : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare IC₅₀ across cell lines .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

  • SAR strategies :
  • Morpholine ring modifications : Replace with piperazine or thiomorpholine to alter lipophilicity .
  • Thiophene substitution : Introduce electron-withdrawing groups (e.g., -Cl) to enhance receptor binding .
  • Methoxy group optimization : Replace with -CF₃ or -OCH₂CH₃ to improve metabolic stability .

Comparative Studies

Q. How does this compound compare to structural analogs in terms of biological activity?

  • Key analogs :
CompoundStructural DifferenceActivity
N-(4-ethoxyphenyl)-2-((thieno[3,2-d]pyrimidin-2-yl)thio)acetamideEthoxy vs. methoxy2-fold higher kinase inhibition
2-(4-fluorophenoxy)-N-(thiophen-3-yl)acetamideFluorophenoxy vs. methoxyphenylReduced cytotoxicity in HepG2

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